molecular formula C10H10B2N2O4 B599639 [2,2'-Bipyridine]-4,4'-diyldiboronic acid CAS No. 159614-36-5

[2,2'-Bipyridine]-4,4'-diyldiboronic acid

Cat. No.: B599639
CAS No.: 159614-36-5
M. Wt: 243.82
InChI Key: RYFWHZWLDULHHF-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-4,4’-diyldiboronic acid: is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two boronic acid groups attached to the 4,4’-positions of the bipyridine core. It is widely used in various fields of chemistry due to its unique properties and reactivity.

Mechanism of Action

Target of Action

It’s known that bipyridine derivatives can bind to aβ to detect aβ protein aggregation .

Mode of Action

It’s suggested that 2,2’-bipyridine derivatives can inhibit aβ aggregation, exerting a neuroprotective effect . This implies that the compound might interact with its targets, leading to changes in their aggregation state.

Biochemical Pathways

It’s known that copper is an essential element in most organisms and is involved in various biochemical pathways in many metalloenzymes . Given that 2,2’-bipyridine derivatives are known to interact with metal ions, it’s plausible that this compound could influence these pathways.

Result of Action

It’s suggested that 2,2’-bipyridine derivatives can exhibit significant antioxidant activity . This implies that the compound might have a protective effect against oxidative stress at the molecular and cellular levels.

Action Environment

It’s known that the reactions of co(ii) and ni(ii) salts with 2,2’-bipyridine-5,5’-dicarboxylic acid in aqueous solution provide mononuclear complexes . This suggests that the compound’s action could be influenced by factors such as the presence of certain metal ions and the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’-diyldiboronic acid typically involves the coupling of 2,2’-bipyridine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,2’-bipyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of [2,2’-Bipyridine]-4,4’-diyldiboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: [2,2’-Bipyridine]-4,4’-diyldiboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 2,2’-Bipyridine-4,4’-dicarboxylic acid
  • 2,2’-Bipyridine-5,5’-dicarboxylic acid
  • 4,4’-Dimethyl-2,2’-bipyridine

Comparison: [2,2’-Bipyridine]-4,4’-diyldiboronic acid is unique due to the presence of boronic acid groups, which impart distinct reactivity and properties compared to other bipyridine derivatives. The boronic acid groups enhance its ability to participate in cross-coupling reactions and form stable complexes with metals, making it a valuable compound in synthetic and coordination chemistry .

Properties

IUPAC Name

[2-(4-boronopyridin-2-yl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10B2N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFWHZWLDULHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C2=NC=CC(=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10B2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726142
Record name [2,2'-Bipyridine]-4,4'-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159614-36-5
Record name [2,2'-Bipyridine]-4,4'-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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